molecular formula C19H23N5 B12243197 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine

Cat. No.: B12243197
M. Wt: 321.4 g/mol
InChI Key: HQZRSKRLFWAQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrazole and a suitable pyrimidine derivative under acidic or basic conditions.

    Attachment of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with 4-(2-methylphenyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Comparison: 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is unique due to its specific structural features, such as the presence of both a pyrazolo[1,5-a]pyrimidine core and a piperazine ring. This combination imparts distinct physicochemical properties and biological activities compared to similar compounds. For instance, the piperazine ring may enhance its solubility and bioavailability, making it a more effective pharmaceutical agent.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N5/c1-14-6-4-5-7-17(14)22-8-10-23(11-9-22)19-13-15(2)20-18-12-16(3)21-24(18)19/h4-7,12-13H,8-11H2,1-3H3

InChI Key

HQZRSKRLFWAQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.